2,5-diphenyl-6H-1,3-thiazin-6-one
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Overview
Description
2,5-Diphenyl-6H-1,3-thiazin-6-one is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thiazine ring with two phenyl groups attached at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-6H-1,3-thiazin-6-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-6H-1,3-thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
2,5-Diphenyl-6H-1,3-thiazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Thiazine derivatives, including this compound, are studied for their anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-diphenyl-6H-1,3-thiazin-6-one involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyphenylthieno-1,3-thiazin-4-one: Another thiazine derivative with potential anticancer properties.
6-Phenyl-6H-dibenzo[c,e][1,2]thiazin-5,5-dioxide: Used in organic electroluminescent devices.
Uniqueness
2,5-Diphenyl-6H-1,3-thiazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,5-diphenyl-1,3-thiazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NOS/c18-16-14(12-7-3-1-4-8-12)11-17-15(19-16)13-9-5-2-6-10-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKGKAZWPJCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(SC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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